molecular formula C21H26ClN3OS B2793392 1-(2-Chlorophenyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea CAS No. 1235085-77-4

1-(2-Chlorophenyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea

Cat. No.: B2793392
CAS No.: 1235085-77-4
M. Wt: 403.97
InChI Key: UVIPUEGLKCLNMY-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a chlorophenyl group, a piperidinyl moiety, and a methylthio-substituted benzyl group, making it a versatile molecule for synthetic and functional studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea typically involves multi-step organic reactions. One common route includes:

    Formation of the Piperidinyl Intermediate: The piperidinyl moiety can be synthesized through the reaction of piperidine with appropriate alkylating agents.

    Introduction of the Methylthio Group: The methylthio group is introduced via nucleophilic substitution reactions, often using methylthiol or its derivatives.

    Coupling with Chlorophenyl Isocyanate: The final step involves the reaction of the synthesized intermediate with 2-chlorophenyl isocyanate under controlled conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the urea or aromatic groups.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified aromatic or urea derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

1-(2-Chlorophenyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea has several applications in scientific research:

    Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its complex structure and functional groups.

    Biological Studies: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Materials Science: Its unique structure makes it suitable for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The chlorophenyl group may facilitate binding to hydrophobic pockets, while the piperidinyl and methylthio groups can interact with specific amino acid residues, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-3-(piperidin-4-yl)urea: Lacks the methylthio group, which may affect its binding affinity and specificity.

    1-(2-Methylthio)phenyl)-3-(piperidin-4-yl)urea: Lacks the chlorophenyl group, altering its hydrophobic interactions.

    1-(2-Chlorophenyl)-3-(benzyl)piperidin-4-yl)urea: Lacks the methylthio substitution, impacting its overall reactivity.

Uniqueness

1-(2-Chlorophenyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea is unique due to the presence of both chlorophenyl and methylthio groups, which provide a balance of hydrophobic and nucleophilic properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3OS/c1-27-20-9-5-2-6-17(20)15-25-12-10-16(11-13-25)14-23-21(26)24-19-8-4-3-7-18(19)22/h2-9,16H,10-15H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIPUEGLKCLNMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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